molecular formula C18H15N3O2S2 B11617760 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11617760
M. Wt: 369.5 g/mol
InChI Key: WAIBRZJHGASWNZ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a cyano group, a thiophene ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Attachment of the Thiophene Ring: This step involves the coupling of the thiophene ring to the tetrahydropyridine core, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent-free methods and green chemistry principles may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, potassium cyanide, phenylacetyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both a thiophene ring and a phenylacetamide moiety in 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide provides unique electronic and steric properties that differentiate it from similar compounds.
  • Reactivity : The compound’s ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C18H15N3O2S2/c19-10-14-13(15-7-4-8-24-15)9-16(22)21-18(14)25-11-17(23)20-12-5-2-1-3-6-12/h1-8,13H,9,11H2,(H,20,23)(H,21,22)

InChI Key

WAIBRZJHGASWNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CS3

Origin of Product

United States

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